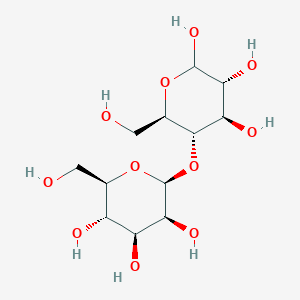

4-O-beta-D-threo-Hexopyranosyl-beta-D-threo-hexopyranose

Description

Propriétés

Numéro CAS |

29276-55-9 |

|---|---|

Formule moléculaire |

C12H22O11 |

Poids moléculaire |

342.30 g/mol |

Nom IUPAC |

(3S,4S,6S)-2-(hydroxymethyl)-6-[(3S,4R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5-,6+,7-,8?,9?,10-,11-,12+/m1/s1 |

Clé InChI |

GUBGYTABKSRVRQ-KDQNYLTGSA-N |

Synonymes |

Man1-b-4-Glc |

Origine du produit |

United States |

Enzymatic Biotransformations and Metabolic Pathways Involving 4 O β D Mannopyranosyl D Glucopyranose

Glycoside Hydrolase Activity in Catabolic Pathways

The catabolism of 4-O-β-D-mannopyranosyl-D-glucopyranose is primarily orchestrated by a specific class of enzymes known as glycoside hydrolases. These enzymes play a pivotal role in cleaving the glycosidic bond, releasing monosaccharides that can then enter central metabolic pathways.

Structural and Mechanistic Elucidation of 4-O-β-D-Mannosyl-D-glucose Phosphorylase (EC 2.4.1.281)

4-O-β-D-Mannosyl-D-glucose phosphorylase (MGP) is a key enzyme responsible for the phosphorolytic cleavage of 4-O-β-D-mannopyranosyl-D-glucopyranose. nih.govresearchgate.netqmul.ac.ukwikipedia.org This enzyme catalyzes the following reaction:

4-O-β-D-mannopyranosyl-D-glucopyranose + phosphate (B84403) ⇌ D-glucose + α-D-mannose 1-phosphate nih.govresearchgate.netqmul.ac.ukwikipedia.org

Structural Insights: X-ray crystallographic studies of MGP from Bacteroides fragilis have revealed a unique homohexameric structure. This assembly is formed by the interaction of N-terminal and C-terminal helices that act as tabs, inserting into adjacent subunits to stabilize the complex.

Catalytic Mechanism: The catalytic mechanism of MGP is of particular interest as it appears to differ from that of other known disaccharide phosphorylases. While most inverting glycoside phosphorylases utilize a general acid catalyst to directly protonate the glycosidic oxygen, structural analyses of MGP in complex with its substrates (4-O-β-D-mannosyl-D-glucose and phosphate) and product (α-D-mannose 1-phosphate) have shown that the conserved aspartate residue (Asp131), thought to be the general acid/base, is not in close proximity to the glycosidic oxygen. This has led to the proposal of a unique proton relay mechanism. In this proposed mechanism, the catalytic aspartate donates a proton to the O3 of the mannosyl group at the -1 subsite. Subsequently, an intramolecular proton transfer occurs from the 3-hydroxyl group to the glycosidic oxygen, facilitating the cleavage of the glycosidic bond. Concurrently, inorganic phosphate attacks the anomeric carbon (C1) of the mannosyl residue, leading to the formation of α-D-mannose 1-phosphate with an inversion of the anomeric configuration.

Table 1: Key Structural and Mechanistic Features of 4-O-β-D-Mannosyl-D-glucose Phosphorylase

| Feature | Description |

| Enzyme Commission No. | EC 2.4.1.281 |

| Systematic Name | 4-O-β-D-mannopyranosyl-D-glucopyranose:phosphate α-D-mannosyltransferase |

| Quaternary Structure | Homohexamer |

| Key Catalytic Residue | Asp131 (in B. fragilis) |

| Proposed Mechanism | Proton relay mechanism involving intramolecular proton transfer |

| Products | D-glucose and α-D-mannose 1-phosphate |

Role of the Disaccharide in Microbial Mannan (B1593421) Catabolism

The breakdown of mannan, a complex polysaccharide, into its constituent sugars is a critical process for many bacteria. 4-O-β-D-mannopyranosyl-D-glucopyranose serves as a central intermediate in the mannan catabolic pathways of several key gut microbes.

Bacteroides fragilis : In the anaerobic gut bacterium Bacteroides fragilis, a novel mannan catabolic pathway has been identified where 4-O-β-D-mannosyl-D-glucose phosphorylase plays a crucial role. nih.govqmul.ac.ukwikipedia.org This pathway allows the bacterium to efficiently utilize mannan-derived oligosaccharides. The gene encoding MGP in B. fragilis is part of an operon that also includes genes for a β-mannanase and a mannobiose 2-epimerase, highlighting the coordinated action of these enzymes in mannan degradation. nih.gov

Ruminococcus albus : The ruminal bacterium Ruminococcus albus also possesses a metabolic pathway for mannan that involves 4-O-β-D-mannosyl-D-glucose. researchgate.netnih.govnih.gov This bacterium expresses two distinct mannoside phosphorylase isozymes, RaMP1 and RaMP2. nih.govnih.gov While RaMP1 is specific for 4-O-β-D-mannosyl-D-glucose, RaMP2 exhibits broader specificity and can act on mannooligosaccharides longer than mannobiose. nih.govnih.gov This suggests that R. albus has a versatile system for degrading a variety of mannan structures.

Roseburia hominis : The butyrate-producing gut bacterium Roseburia hominis is another key player in the degradation of mannan-oligosaccharides (MOS) and galacto-mannan-oligosaccharides (GMOS). nih.gov Its genome contains a dedicated MOS/GMOS utilization locus. Biochemical analyses have shown the synergistic role of a β-1,4 mannan-oligosaccharide phosphorylase (RhMOP130A), an α-galactosidase, and an exo-oligomannosidase in the initial breakdown of these oligosaccharides. nih.gov This indicates that phosphorylases are central to the energy-efficient catabolism of mannan-derived sugars in this important gut symbiont.

Interplay with Other Glycosidic Enzymes

The efficient catabolism of mannan relies on the coordinated action of several enzymes. 4-O-β-D-mannosyl-D-glucose phosphorylase does not act in isolation but rather in concert with other glycosidic enzymes.

Mannobiose 2-Epimerase: A crucial enzyme in the pathway is mannobiose 2-epimerase (EC 5.1.3.11). This enzyme catalyzes the reversible epimerization of the reducing-end glucose residue of cellobiose (B7769950) and, importantly, the conversion of β-1,4-mannobiose to 4-O-β-D-mannosyl-D-glucose. researchgate.netnih.gov This epimerization is a key step that precedes the action of MGP. In Bacteroides fragilis and Ruminococcus albus, the genes for mannobiose 2-epimerase and MGP are often found in the same gene cluster, underscoring their close functional relationship. nih.gov

Exo-Mannanases: The initial breakdown of the complex mannan polymer into smaller oligosaccharides is carried out by mannanases. In Bacteroides fragilis, a novel mannobiose-forming exo-mannanase has been identified. researchgate.netnih.gov This enzyme specifically cleaves mannobiose units from the non-reducing end of mannan, providing the substrate for mannobiose 2-epimerase. researchgate.netnih.gov Similarly, in Roseburia hominis, an exo-oligomannosidase (RhMan113A) works in conjunction with the phosphorylase to degrade mannan-oligosaccharides. nih.gov

Table 2: Key Enzymes in the Microbial Mannan Catabolic Pathway

| Enzyme | EC Number | Function | Organism(s) |

| Exo-mannanase | 3.2.1.25 | Hydrolyzes mannan to produce mannobiose/mannooligosaccharides | Bacteroides fragilis, Roseburia hominis |

| Mannobiose 2-Epimerase | 5.1.3.11 | Converts β-1,4-mannobiose to 4-O-β-D-mannosyl-D-glucose | Bacteroides fragilis, Ruminococcus albus |

| 4-O-β-D-Mannosyl-D-glucose Phosphorylase | 2.4.1.281 | Phosphorolytically cleaves 4-O-β-D-mannosyl-D-glucose | Bacteroides fragilis, Ruminococcus albus, Roseburia hominis |

Glycosyltransferase Involvement in Biosynthetic Pathways

Beyond its role in catabolism, the mannosyl moiety is a fundamental building block in the biosynthesis of various important glycoconjugates. Mannosyltransferases are the enzymes responsible for incorporating mannose into these complex molecules.

Mannosyl Transferases in Glycoconjugate Biosynthesis

Mannosyltransferases are a diverse group of enzymes that catalyze the transfer of a mannosyl group from a donor substrate, such as GDP-mannose, to an acceptor molecule. This process is fundamental to the synthesis of a wide array of glycoconjugates, including glycoproteins, glycolipids, and polysaccharides. While direct involvement of 4-O-β-D-mannopyranosyl-D-glucopyranose as a donor in these reactions is not the primary route, the mannose units derived from its breakdown can be activated and utilized in these biosynthetic pathways.

Genetic Basis and Functional Genomics of Biosynthetic Gene Clusters (e.g., Mannosylerythritol Lipids)

A prominent example of mannosyltransferase activity is in the biosynthesis of mannosylerythritol lipids (MELs), a class of biosurfactants produced by various fungi. nih.govmdpi.comnih.govplos.orgasm.org These glycolipids are composed of a mannose sugar linked to erythritol, which is further acylated with fatty acids. mdpi.complos.org

Biosynthetic Gene Clusters: The genes responsible for MEL biosynthesis are often organized in clusters. nih.govnih.govplos.orgasm.org In the fungus Ustilago maydis, a gene cluster essential for MEL production has been identified. nih.govasm.org This cluster contains five key genes:

emt1 : Encodes a glycosyltransferase responsible for transferring a mannosyl group to erythritol. nih.govasm.org

mac1 and mac2 : Encode acyltransferases involved in the acylation of the mannosylerythritol core. nih.govasm.org

mat1 : Encodes an acetyltransferase that adds acetyl groups to the mannosyl moiety. nih.govasm.org

mmf1 : Encodes a transporter protein of the major facilitator superfamily, likely involved in the export of MELs. plos.org

In Pseudozyma tsukubaensis, a similar gene cluster for the biosynthesis of a diastereomer of MEL has been found. plos.org This cluster also contains an emt1 homolog, highlighting the conserved nature of this biosynthetic pathway. plos.org The study of these gene clusters through functional genomics provides valuable insights into the enzymatic machinery responsible for the production of these complex and industrially relevant glycolipids. nih.govmdpi.com

Table 3: Genes in the Ustilago maydis Mannosylerythritol Lipid (MEL) Biosynthesis Cluster

| Gene | Encoded Protein | Function |

| emt1 | Glycosyltransferase | Mannosylation of erythritol |

| mac1 | Acyltransferase | Acylation of mannosylerythritol |

| mac2 | Acyltransferase | Acylation of mannosylerythritol |

| mat1 | Acetyltransferase | Acetylation of the mannosyl group |

| mmf1 | MFS Transporter | Export of MELs |

Metabolic Fate and Interconversion Pathways of 4-O-β-D-mannopyranosyl-D-glucopyranose

The metabolic destiny of 4-O-β-D-mannopyranosyl-D-glucopyranose has been significantly elucidated within the framework of the human gut microbiome, with a particular focus on the anaerobic bacterium Bacteroides fragilis. This bacterium harbors a specialized catabolic pathway to make use of this disaccharide, which is integrated into a broader system for the breakdown of the complex polysaccharide mannan. researchgate.netnih.gov

A central enzyme in this metabolic route is 4-O-beta-D-mannosyl-D-glucose phosphorylase (EC 2.4.1.281), which is also referred to as mannosylglucose phosphorylase (MGP). researchgate.netnih.gov This enzyme facilitates the phosphorolytic cleavage of the β-1,4-glycosidic bond in 4-O-β-D-mannopyranosyl-D-glucopyranose, a reaction that utilizes inorganic phosphate. The resulting products are D-glucose and α-D-mannose-1-phosphate. researchgate.netnih.gov

This enzymatic reaction is a pivotal step in a recently discovered mannan catabolic pathway in B. fragilis. researchgate.netnih.gov The genes that encode the enzymes for this pathway are clustered together in an operon (BF0771-BF0774). researchgate.netnih.gov The currently proposed pathway consists of the following sequence of events:

The initial breakdown of extracellular mannan is carried out by a 1,4-β-mannanase, which is encoded by the BF0771 gene. researchgate.netnih.gov

The mannobiose (a disaccharide composed of two mannose units) that is produced is then transported into the bacterial cell by a putative sugar transporter, encoded by the BF0773 gene. researchgate.netnih.gov

Once inside the cell, an enzyme known as mannobiose 2-epimerase, encoded by the BF0774 gene, has the capability to convert mannobiose into 4-O-β-D-mannopyranosyl-D-glucopyranose. researchgate.netnih.gov

In the final step, the 4-O-beta-D-mannosyl-D-glucose phosphorylase, encoded by the BF0772 gene, cleaves the disaccharide into D-glucose and α-D-mannose-1-phosphate. researchgate.netnih.gov

The D-glucose that is released can subsequently enter the glycolytic pathway to generate energy, while the α-D-mannose-1-phosphate can be channeled into other metabolic routes. This pathway exemplifies a highly evolved and efficient mechanism for the utilization of complex carbohydrates by gut-dwelling bacteria. The existence of this pathway is not exclusive to Bacteroides fragilis; it has also been identified in other inhabitants of the gut, including members of the genera Parabacteroides, Flavobacterium, and Cellvibrio. nih.gov

**Table 2: Key Enzymes and Genes in the Catabolism of 4-O-β-D-mannopyranosyl-D-glucopyranose in *Bacteroides fragilis***

| Gene (in B. fragilis NCTC 9343) | Enzyme | Function in the Pathway |

|---|---|---|

| BF0771 | 1,4-β-mannanase | Initiates the breakdown of mannan into smaller oligosaccharides. |

| BF0773 | Putative mannobiose and/or sugar transporter | Transports mannobiose across the cell membrane into the cytoplasm. |

| BF0774 | Mannobiose 2-epimerase | Converts mannobiose to 4-O-β-D-mannopyranosyl-D-glucopyranose. |

| BF0772 | 4-O-beta-D-mannosyl-D-glucose phosphorylase | Cleaves 4-O-β-D-mannopyranosyl-D-glucopyranose into D-glucose and α-D-mannose-1-phosphate. |

The investigation into the metabolism of 4-O-β-D-mannopyranosyl-D-glucopyranose and related mannooligosaccharides is of considerable importance for unraveling the intricate relationships between diet, the gut microbiota, and the health of the host. The capacity of specific gut bacteria to metabolize these compounds can significantly shape the composition and functional dynamics of the gut microbial ecosystem.

Structural Chemistry and Derivatization of 4 O β D Mannopyranosyl D Glucopyranose

Conformational Analysis of the β-(1→4) Glycosidic Linkage

The conformation of the β-(1→4) glycosidic linkage is primarily described by two torsion angles: phi (φ) and psi (ψ). The phi (φ) angle is defined by the atoms O5'-C1'-O4-C4, and the psi (ψ) angle is defined by C1'-O4-C4-C5. These angles determine the spatial relationship between the mannopyranosyl and glucopyranosyl residues.

Computational methods and NMR spectroscopy are key techniques used to study the conformational preferences of these glycosidic linkages. Molecular dynamics simulations allow for the exploration of the potential energy surface of the disaccharide, revealing the most stable conformations and the flexibility of the glycosidic bond. Experimental validation is often achieved through the measurement of nuclear Overhauser effects (NOEs) and scalar coupling constants across the glycosidic bond, which are sensitive to the φ and ψ torsion angles.

| Torsion Angle | Defining Atoms | Typical Values (in degrees) |

| Phi (φ) | O5'-C1'-O4-C4 | Varies, influenced by the anomeric effect |

| Psi (ψ) | C1'-O4-C4-C5 | Varies, sensitive to steric interactions |

This table provides a generalized representation of the torsion angles defining the β-(1→4) glycosidic linkage. Specific values for 4-O-β-D-mannopyranosyl-D-glucopyranose would be determined by experimental and computational studies.

Intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations of 4-O-β-D-mannopyranosyl-D-glucopyranose. The presence of multiple hydroxyl groups on both monosaccharide units allows for the formation of a complex network of hydrogen bonds. These interactions can occur between adjacent hydroxyl groups, between a hydroxyl group and the ring oxygen, or across the glycosidic linkage.

A key intramolecular hydrogen bond that can influence the conformation of β-(1→4) linked disaccharides is the one between the O3' hydroxyl group of the mannose residue and the O5 oxygen of the glucose ring. The formation of this hydrogen bond can restrict the flexibility of the glycosidic linkage and favor a more compact conformation. The strength and prevalence of these hydrogen bonds can be influenced by the surrounding solvent environment, with polar solvents potentially disrupting intramolecular interactions in favor of hydrogen bonding with the solvent molecules.

Synthesis and Stereochemical Aspects of Analogs and Derivatives

The chemical synthesis of analogs and derivatives of 4-O-β-D-mannopyranosyl-D-glucopyranose is essential for probing structure-activity relationships and for developing new carbohydrate-based materials and therapeutics. These synthetic efforts often require sophisticated protecting group strategies to achieve the desired regioselectivity and stereoselectivity.

The introduction of an acetamido group at the C2 position of the glucopyranose unit yields N-acetyl-mannosaminyl-glucose derivatives, which are important structural motifs in many biologically relevant glycans. The synthesis of 2-acetamido-2-deoxy-4-O-β-D-mannopyranosyl-D-glucose has been achieved through a multi-step process. capes.gov.br

A common strategy involves the use of a suitably protected glucopyranoside acceptor with a free hydroxyl group at the C4 position. This acceptor is then glycosylated with a protected mannopyranosyl donor. The stereochemical outcome of the glycosylation reaction is a critical step, and the choice of activating agent and reaction conditions is crucial for achieving the desired β-linkage. Subsequent deprotection steps then afford the final 2-acetamido-2-deoxy disaccharide. capes.gov.br

Pseudo-oligosaccharides and carba-analogs are classes of carbohydrate mimetics where the ring oxygen or the glycosidic oxygen is replaced by a methylene (B1212753) group. These modifications result in compounds that are resistant to enzymatic hydrolysis, making them valuable tools for studying carbohydrate-protein interactions and for the development of enzyme inhibitors.

The synthesis of these analogs is a significant chemical challenge. For carba-analogs of 4-O-β-D-mannopyranosyl-D-glucopyranose, the construction of the carbon-carbon bond between the two carbocyclic sugar mimics requires specialized synthetic methodologies. These often involve multi-step sequences starting from non-carbohydrate precursors or highly modified monosaccharides. The stereocontrolled synthesis of these complex molecules is a testament to the advancements in modern organic chemistry. nih.gov

Anhydro-sugar derivatives are formed by the intramolecular removal of a molecule of water between two hydroxyl groups of a sugar. The formation of an anhydro bridge introduces conformational rigidity and can be a useful strategy for protecting specific hydroxyl groups or for activating the sugar for further chemical transformations.

For instance, the formation of a 1,6-anhydro-β-D-glucopyranose derivative can lock the glucose ring in a specific conformation, influencing the reactivity of the remaining hydroxyl groups. These anhydro-sugars can serve as versatile building blocks in oligosaccharide synthesis. The anhydro bridge can be cleaved under specific conditions to regenerate the hydroxyl groups after subsequent modifications have been performed on other parts of the molecule. This approach has been utilized in the synthesis of complex oligosaccharides and other carbohydrate-based structures. tandfonline.comresearchgate.net

Structure-Activity Relationship (SAR) Investigations in Related Carbohydrates

The biological activity of carbohydrates is intricately linked to their three-dimensional structure and the specific arrangement of their constituent monosaccharide units. For 4-O-β-D-mannopyranosyl-D-glucopyranose, understanding its structure-activity relationship (SAR) involves examining how subtle variations in its chemical architecture, and that of related disaccharides, influence its interactions with biological systems. Key to this understanding are the roles of hydration patterns and the configuration of the glycosidic linkage.

Influence of Hydration Patterns on Molecular Recognition

The interaction of carbohydrates with their biological targets, such as proteins, is not a simple lock-and-key mechanism but is significantly mediated by water molecules. The hydration shell surrounding a carbohydrate is a dynamic environment that plays a crucial role in molecular recognition processes.

Direct hydrogen bonds and water-mediated interactions are critical for the recognition and binding affinity of carbohydrates to proteins. In the context of mannobiose (a disaccharide composed of two mannose units), its binding to the lectin Concanavalin A (ConA) has been shown to involve a network of interactions. The non-reducing mannose residue can form multiple direct hydrogen bonds with the protein, while also engaging in a water-mediated interaction. The reducing mannose residue may form both a direct hydrogen bond and a water-mediated contact nih.govresearchgate.net. These water molecules act as bridges, facilitating a stable complex between the carbohydrate and the protein nih.govnih.gov.

The presence of a highly conserved water molecule can be pivotal in anchoring a sugar moiety to a protein. This water molecule can form hydrogen bonds with both the carbohydrate and amino acid residues of the protein, effectively stabilizing the complex gla.ac.uk. The displacement of such ordered water molecules from the binding site upon carbohydrate binding can have significant thermodynamic consequences. While the release of ordered water into the bulk solvent is entropically favorable, it can be offset by a less favorable enthalpic change due to the loss of stabilizing hydrogen bonds gla.ac.uk.

Furthermore, the stereochemistry of the sugar, including the anomeric configuration, influences the hydration shell. Studies on monosaccharides have revealed that different anomers, such as α- and β-D-glucose, exhibit distinct hydration properties. For instance, β-D-glucose has been found to form a higher number of hydrogen bonds with water compared to other monosaccharides, and the average length of these hydrogen bonds is shorter, suggesting stronger interactions acs.org. This unique hydration pattern may play a significant role in its molecular recognition by biological partners acs.org. The specific arrangement of hydroxyl groups in 4-O-β-D-mannopyranosyl-D-glucopyranose will similarly dictate a unique hydration fingerprint that influences its biological interactions.

Table 1: Water-Mediated Interactions in Carbohydrate-Protein Recognition

| Interacting Partners | Role of Water | Significance in Molecular Recognition |

| Mannobiose and Concanavalin A | Acts as a bridge between the carbohydrate and protein residues. | Stabilizes the protein-carbohydrate complex through a network of hydrogen bonds nih.govresearchgate.net. |

| Trimannoside and Concanavalin A | A highly conserved water molecule anchors the reducing sugar to the protein. | The displacement of this ordered water molecule upon binding has significant entropic and enthalpic contributions to the binding affinity gla.ac.uk. |

| β-D-Glucose and surrounding water | Forms a highly structured and tightly bound hydration shell. | The unique hydration pattern is thought to be a key factor in its specific molecular recognition acs.org. |

Impact of Glycosidic Linkage Configuration on Biological Interactions

The β-(1→4) glycosidic linkage in 4-O-β-D-mannopyranosyl-D-glucopyranose imparts a specific conformational preference. Studies on a series of structurally related disaccharides with β-(1→4) linkages have shown that while the torsion angle ϕ (defined by the atoms H1'-C1'-O4-C4) exhibits similar conformational behavior across different molecules, the torsion angle ψ (defined by C1'-O4-C4-C5) can vary significantly nih.gov. This variation in the ψ angle leads to different preferred linkage conformations in solution, which can be a deciding factor in how the disaccharide presents itself to a binding partner nih.gov.

The difference between α and β glycosidic linkages is fundamental to their biological recognition and processing. For instance, humans possess enzymes that can hydrolyze the α-(1→4) glycosidic bonds found in starch, but lack the enzymes to break down the β-(1→4) glycosidic bonds in cellulose jackwestin.com. This specificity is a direct consequence of the different three-dimensional structures conferred by the two linkage types.

Enzymatic studies on manno-oligosaccharides and cello-oligosaccharides (composed of glucose units with β-(1→4) linkages) further highlight the importance of the monosaccharide composition in conjunction with the linkage type. Some enzymes exhibit dual activity, being able to cleave both β-1,4 mannosidic and β-1,4 glucosidic linkages, though often with a preference for one over the other. For example, certain enzymes show higher hydrolytic activity on manno-oligosaccharides compared to cello-oligosaccharides nih.gov. This demonstrates that even with the same linkage type, the stereochemistry of the constituent monosaccharides (mannose vs. glucose) influences biological interactions.

Table 2: Comparison of Glycosidic Linkage Effects on Disaccharide Properties

| Glycosidic Linkage | Example Disaccharide | Conformational Characteristics | Biological Implication |

| β-(1→4) | Cellobiose (B7769950) | Relatively rigid, extended structure. | Structural component of cellulose; not digestible by humans jackwestin.com. |

| α-(1→4) | Maltose | More flexible with a kinked structure compared to β-(1→4). | Energy storage in starch; digestible by humans jackwestin.comlibretexts.org. |

| β-(1→4) | 4-O-β-D-mannopyranosyl-D-glucopyranose | Specific conformational preferences around the ψ torsion angle. | Influences recognition by specific enzymes and binding proteins nih.gov. |

Advanced Analytical and Computational Methodologies for Disaccharide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of carbohydrates. researchgate.net It provides detailed information on the atomic-level structure of molecules in solution, making it ideal for characterizing disaccharides.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the definitive structural assignment of 4-O-beta-D-mannopyranosyl-D-glucopyranose. The chemical shifts (δ) of the anomeric protons are particularly diagnostic. For a β-linkage, the anomeric proton (H-1') of the mannose residue is expected to appear as a doublet with a small coupling constant (J), typically around 1-2 Hz. researchgate.net The anomeric proton of the glucose residue will exist as two signals for the α- and β-anomers at the reducing end. slu.se

The ¹³C NMR spectrum provides complementary information, with the anomeric carbons appearing in a distinct region of the spectrum (typically 95-105 ppm). The chemical shift of the C-4 carbon of the glucose unit is expected to be shifted downfield compared to its position in free glucose, which is indicative of glycosylation at this position. slu.se The complete assignment of all proton and carbon signals confirms the identity of the monosaccharide units and the nature of the glycosidic bond. slu.sersc.org

NMR is also a powerful tool for purity assessment. The presence of unexpected signals in the ¹H NMR spectrum can indicate impurities. slu.se Quantitative NMR (qNMR) can be used to determine the purity of a sample by integrating the signals of the target compound against a certified internal standard of known concentration. Furthermore, the ratio of the anomeric signals of the reducing glucose unit can provide information on the equilibrium between its α and β forms in solution. slu.se

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-O-beta-D-mannopyranosyl-D-glucopyranose Residues in D₂O Note: These are approximate values based on literature data for constituent monosaccharides and similar disaccharides. Actual values can vary based on experimental conditions.

| Atom | Mannopyranosyl Residue (Non-reducing) | Glucopyranosyl Residue (Reducing, β-anomer) |

| H-1 / C-1 | ~4.8 ppm / ~102 ppm | ~4.5 ppm / ~97 ppm |

| H-2 / C-2 | ~4.1 ppm / ~72 ppm | ~3.3 ppm / ~75 ppm |

| H-3 / C-3 | ~3.7 ppm / ~74 ppm | ~3.5 ppm / ~77 ppm |

| H-4 / C-4 | ~3.6 ppm / ~68 ppm | ~3.7 ppm / ~80 ppm (glycosylated) |

| H-5 / C-5 | ~3.5 ppm / ~77 ppm | ~3.5 ppm / ~77 ppm |

| H-6 / C-6 | ~3.8, 3.9 ppm / ~62 ppm | ~3.8, 3.9 ppm / ~62 ppm |

Two-dimensional (2D) NMR experiments are essential for unambiguously establishing the connectivity of atoms within the disaccharide. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton coupling networks within each sugar ring. researchgate.net It allows for the tracing of connections from the anomeric proton along the entire spin system of both the mannose and glucose residues, confirming their identity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps each proton to its directly attached carbon atom. nih.govresearchgate.net The HSQC spectrum is crucial for assigning the carbon signals based on the previously assigned proton signals. slu.se

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to identifying the glycosidic linkage. It shows correlations between protons and carbons that are separated by two or three bonds. For 4-O-beta-D-mannopyranosyl-D-glucopyranose, a critical correlation would be observed between the anomeric proton of the mannose unit (H-1') and the C-4 carbon of the glucose unit, providing definitive evidence of the β(1→4) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is vital for conformational analysis. For instance, a NOESY experiment can show through-space correlation between H-1' of the mannose and H-4 of the glucose, further confirming the glycosidic linkage and providing insights into the three-dimensional structure of the molecule in solution.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. nih.gov For 4-O-beta-D-mannopyranosyl-D-glucopyranose, HRMS can confirm its elemental composition (C₁₂H₂₂O₁₁). nih.gov The experimentally determined mass is compared to the theoretical exact mass, and a low mass error (typically <5 ppm) provides strong confidence in the assigned molecular formula. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Molecular Mass Properties of 4-O-beta-D-mannopyranosyl-D-glucopyranose

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₁₁ | PubChem nih.gov |

| Average Molecular Weight | 342.30 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 342.11621151 Da | PubChem nih.gov |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. acs.orgacs.org The resulting fragmentation pattern serves as a structural fingerprint of the molecule. For disaccharides, fragmentation typically occurs at the glycosidic bond and through cross-ring cleavages. nih.govyoutube.com

Glycosidic Bond Cleavage: The most common fragmentation pathway involves the cleavage of the glycosidic bond between the mannose and glucose units. This results in the formation of B- and Y-ions. For 4-O-beta-D-mannopyranosyl-D-glucopyranose, a Y-ion corresponding to the protonated glucose moiety and a B-ion corresponding to the mannosyl oxonium ion would be expected. The relative abundance of these ions can provide information about the linkage position.

Cross-Ring Cleavage: A- and X-ions are formed from cleavages across the sugar rings. These fragments, which involve the breaking of two bonds within a monosaccharide ring, can help to distinguish between different linkage positions (e.g., 1→2, 1→3, 1→4, 1→6), as the linkage position influences which cross-ring fragments can be formed. youtube.com

Analysis of these fragmentation pathways allows for the detailed characterization of the disaccharide's connectivity, confirming that it is a mannose residue linked to a glucose residue. acs.org

Chromatographic Separation and Detection Methods

Due to the high polarity and structural similarity of disaccharides, their separation and analysis often require specialized chromatographic techniques. nih.gov High-Performance Liquid Chromatography (HPLC) is the most commonly used method. researchgate.netwaters.com

For separating isomers like 4-O-beta-D-mannopyranosyl-D-glucopyranose from other mannosyl-glucose or glucosyl-glucose isomers, specific stationary phases are employed. researchgate.net These include:

Amine-based or Amide Columns (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for separating polar compounds like sugars. waters.comtandfonline.com

Porous Graphitic Carbon (PGC) Columns: PGC columns offer unique selectivity for structural isomers, including anomers and positional isomers of carbohydrates, without the need for derivatization.

High-Performance Anion-Exchange Chromatography (HPAEC): HPAEC is a powerful technique for the high-resolution separation of carbohydrates. waters.com At high pH, the hydroxyl groups of carbohydrates become weakly acidic and can be separated on a strong anion-exchange column.

Common detection methods following HPLC separation include: shimadzu.com

Refractive Index (RI) Detection: A universal detector for sugars, but it has limited sensitivity and is not compatible with gradient elution. shimadzu.com

Evaporative Light Scattering Detection (ELSD): Another universal detector that is compatible with gradient elution, making it suitable for analyzing oligosaccharides. shimadzu.comlcms.cz

Pulsed Amperometric Detection (PAD): Often coupled with HPAEC, PAD offers highly sensitive and selective detection of carbohydrates without derivatization.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and highly selective, sensitive detection. It can confirm the molecular weight of the eluting compound and, with MS/MS, provide structural information. waters.comlcms.cz

The choice of column and detector depends on the specific analytical challenge, such as routine quantification, purity analysis, or detailed structural characterization. lcms.cznih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide invaluable insights into the molecular properties and behavior of disaccharides, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. acs.org In the context of disaccharides like 4-O-beta-D-mannopyranosyl-D-glucopyranose, DFT calculations can be used to determine the conformational energy landscape, particularly around the glycosidic bond. nih.govresearchgate.net

Studies on related disaccharides, such as maltose, have utilized DFT to create relaxed isopotential contour maps as a function of the φ and ψ dihedral angles of the glycosidic linkage. nih.gov These maps reveal the preferred conformations of the molecule in a vacuum and show how the energy of the molecule changes with the rotation of the monosaccharide units. nih.govresearchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G**) is critical for obtaining accurate results. acs.org

DFT can also be employed to predict the mechanism of chemical reactions, such as the cleavage of glycosidic bonds. nih.gov By calculating the energy barriers for different reaction pathways, researchers can understand the factors that influence the stability and reactivity of the disaccharide. nih.gov

Table 2: Key Applications of DFT in Disaccharide Research

| Application | Description |

| Conformational Analysis | Determination of low-energy conformations and the potential energy surface of the glycosidic linkage. |

| Geometric Parameters | Calculation of bond lengths, bond angles, and dihedral angles. |

| Electronic Properties | Investigation of charge distribution and dipole moments. |

| Reaction Mechanisms | Prediction of transition states and energy barriers for reactions like hydrolysis. |

This table summarizes the principal applications of Density Functional Theory in the study of disaccharides.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. youtube.com For 4-O-beta-D-mannopyranosyl-D-glucopyranose, MD simulations can provide a detailed picture of its conformational landscape in solution, including the flexibility of the glycosidic bond and the orientation of the monosaccharide rings. nih.gov

These simulations model the interactions between all atoms in the system, including the solvent (typically water), using a force field (e.g., CHARMM, AMBER). nih.gov By solving Newton's equations of motion, the trajectory of each atom can be followed, revealing the dynamic nature of the molecule. youtube.comyoutube.com

Computational methods are frequently used to predict and interpret spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectra. The conformational information obtained from DFT calculations and MD simulations can be used to calculate theoretical NMR parameters, such as chemical shifts and coupling constants. researchgate.netacs.org

For example, the Karplus relationship, which relates the three-bond coupling constant (³J) to the dihedral angle, can be parameterized using DFT calculations for specific structural motifs in carbohydrates. acs.org This allows for a more accurate determination of the glycosidic torsion angles from experimental NMR data.

By comparing the computationally predicted spectroscopic properties with experimental data, researchers can validate their molecular models and gain a more refined understanding of the three-dimensional structure of disaccharides like 4-O-beta-D-mannopyranosyl-D-glucopyranose in solution. dtu.dknih.gov Conformational analysis of related β-1,2-linked mannooligosaccharides has shown a direct correlation between shifts in NMR signals and the conformation of the oligosaccharide chain. nih.govjst.go.jp

Emerging Research Frontiers and Future Directions in 4 O β D Mannopyranosyl D Glucopyranose Research

Development of Chemoenzymatic Cascades for Scalable Production

The efficient synthesis of complex oligosaccharides like 4-O-β-D-mannopyranosyl-D-glucopyranose is a significant bottleneck for in-depth research. Purely chemical synthesis is often plagued by low yields and the need for extensive protecting group chemistry, while biological production can be difficult to control. Chemoenzymatic cascades have emerged as a powerful hybrid strategy, merging the precision of enzymatic catalysis with the versatility of chemical synthesis to enable scalable and controlled production. nih.gov

These cascades streamline multi-step synthetic processes into more efficient, often one-pot, reactions. researchgate.net Researchers are increasingly designing multi-enzyme systems that combine glycosyltransferases for bond formation with other enzymes that regenerate expensive sugar nucleotide donors in situ. rsc.orgmdpi.com This approach not only improves yield but also reduces costs and purification steps. A prominent strategy is the Core Synthesis/Enzymatic Extension (CSEE) method, where a core disaccharide is first synthesized chemically and then diversified and elongated using a panel of robust glycosyltransferases. acs.org The development of automated platforms, such as those using digital microfluidics, is further accelerating the synthesis of oligosaccharide libraries by minimizing manual, labor-intensive purification procedures. rsc.org

| Chemoenzymatic Strategy | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| One-Pot Multi-Enzyme (OPME) | Multiple enzymes are combined in a single reaction vessel to perform sequential catalytic steps. | Reduces intermediate purification steps, minimizes solvent waste, improves process efficiency. rsc.org | Synthesis of natural products and rare sugars. researchgate.netmdpi.com |

| Core Synthesis/Enzymatic Extension (CSEE) | A core saccharide structure is produced via chemical synthesis and then elongated/modified using various glycosyltransferases. | Allows for the rapid generation of a diverse library of complex oligosaccharides from a few central building blocks. acs.org | Production of Human Milk Oligosaccharides (HMOs) and N-glycans. acs.org |

| Enzyme-Catalyzed Regioselective Glycosylation | Utilizes enzymes, such as β-glycosidases, to achieve specific glycosidic linkages between donor and acceptor molecules that are difficult to achieve chemically. | High regio- and stereoselectivity, avoids complex protecting group chemistry, environmentally benign. researchgate.net | Synthesis of specific glycosides with defined linkages. researchgate.net |

| Automated Digital Microfluidics | Integrates chemoenzymatic synthesis with magnetic bead-based purification on a microfluidic chip. | Greatly accelerates glycan synthesis and purification, enabling high-throughput production. rsc.org | Systematic synthesis of oligosaccharide libraries for screening. rsc.org |

Discovery and Engineering of Novel Glycosidic Enzymes

The power of chemoenzymatic synthesis is wholly dependent on the availability of a robust toolbox of enzymes. The discovery and engineering of novel glycosidic enzymes—primarily glycosyltransferases (GTs) and glycoside hydrolases (GHs)—are therefore critical research frontiers. mdpi.com GTs are responsible for forming glycosidic bonds by transferring a sugar moiety from an activated donor, while GHs, which typically break these bonds, can be engineered to catalyze their formation through transglycosylation. mdpi.comacs.org

Genomics and proteomics have revolutionized the discovery process, allowing researchers to mine databases for sequences with homology to known glycosyltransferases. nih.gov In plants, for instance, members of the Cellulose Synthase-Like (CSL) protein families, such as CSLA and CSLD, have been identified as mannan (B1593421) and glucomannan (B13761562) synthases. nih.gov In fungi, specific mannosyltransferases are essential for building the mannan core of various cell wall polysaccharides. nih.gov

Beyond discovery, protein engineering aims to tailor these enzymes for specific synthetic purposes. This includes altering their substrate specificity to accept non-natural donors or acceptors, improving their stability under industrial process conditions, and shifting their catalytic activity from hydrolysis to synthesis. Artificial intelligence and machine learning are becoming invaluable tools in this effort, predicting how sequence changes will impact protein structure and function, thereby accelerating the design of bespoke enzymes for oligosaccharide synthesis. nih.gov

| Enzyme Family | Function in Nature | Application in Synthesis | Example |

|---|---|---|---|

| Glycosyltransferases (GTs) | Catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. | Primary tool for creating specific and stereochemically defined glycosidic bonds. mdpi.com | Fungal α-(1→6)-mannosyltransferases involved in galactomannan (B225805) biosynthesis. nih.gov |

| Glycoside Hydrolases (GHs) | Typically cleave glycosidic bonds. | Engineered mutants can be used for synthesis via transglycosylation, often with broader substrate acceptance. acs.org | Engineered β-N-acetylhexosaminidase used for chemoenzymatic synthesis of oligosaccharides. nih.gov |

| Cellulose Synthase-Like (CSL) Proteins | Synthesize β-1,4-linked polysaccharide backbones in plants. | Source of genes for producing mannan and other hemicellulose structures. | CSLA and CSLD families in Arabidopsis thaliana are involved in mannan synthesis. nih.gov |

Advanced Approaches for Oligosaccharide Mimetic Design

While the natural 4-O-β-D-mannopyranosyl-D-glucopyranose structure is crucial for biological recognition, its inherent properties—such as hydrophilicity and susceptibility to enzymatic degradation—can limit its use. This has spurred the development of glycomimetics: molecules designed to mimic the structure and function of native carbohydrates but with enhanced stability, bioavailability, or binding affinity. nih.govresearchgate.net

Advanced design strategies for oligosaccharide mimetics focus on key structural modifications:

C-Glycosides: The inter-glycosidic oxygen atom is replaced with a methylene (B1212753) group (CH2), creating a carbon-carbon bond that is resistant to glycosidase enzymes.

Iminosugars: The ring oxygen is replaced with a nitrogen atom. mdpi.com These compounds are often potent inhibitors of glycosidases and can interfere with glycoprotein (B1211001) processing pathways.

Thio-oligosaccharides: The glycosidic oxygen is replaced with sulfur, which also confers resistance to enzymatic cleavage.

Fluorinated Sugars: The selective replacement of hydroxyl groups with fluorine can dramatically alter the electronic properties of the sugar, potentially enhancing binding affinity and metabolic stability. researchgate.net

These glycomimetics serve as powerful molecular probes to decipher complex biological processes and as scaffolds for developing novel molecular entities. mdpi.com The design process increasingly relies on computational modeling and structural biology data to predict how modifications will affect the mimetic's conformation and interaction with target proteins. researchgate.net

Integration of Omics Technologies for Glycobiology Insights

Understanding the biological role of structures like 4-O-β-D-mannopyranosyl-D-glucopyranose requires a holistic, systems-level approach. The integration of various "omics" technologies is providing unprecedented insights into the complex world of glycobiology. nih.gov This multi-omics approach combines data from different molecular levels to build a comprehensive picture of how glycans are synthesized, regulated, and utilized within a cell or organism. nih.gov

Key omics technologies in glycobiology include:

Glycomics: Aims to identify and quantify the entire complement of glycans (the "glycome") in a biological sample. nih.govnih.gov This provides a snapshot of the available glycan structures.

Glycoproteomics: A subset of proteomics that focuses on identifying which proteins are glycosylated, at which specific sites, and with what glycan structures. nih.govneb.com This links glycan structures to specific protein functions.

Transcriptomics: Measures the expression levels of all genes, including those encoding the glycosyltransferases, glycosidases, and other proteins necessary for glycan biosynthesis and modification.

Metabolomics: Analyzes the levels of small-molecule metabolites, including the nucleotide sugar donors that are the building blocks for oligosaccharides.

By integrating these datasets, researchers can correlate changes in gene expression with alterations in the glycome and glycoproteome, revealing regulatory networks and biosynthetic pathways. nih.govresearchgate.net For example, an integrated multi-omics analysis in the plant Lycium barbarum helped identify candidate genes (UDP-glycosyltransferases) involved in the final glycosylation step of a stable vitamin C derivative. mdpi.comresearchgate.net

| Omics Technology | Primary Focus | Key Question Answered | Relevance to Glycobiology |

|---|---|---|---|

| Glycomics | The complete set of glycans in a cell or organism. | What sugars are present and in what abundance? nih.gov | Provides a global profile of the glycan repertoire. |

| Glycoproteomics | Glycosylated proteins and their sites of modification. | Which proteins are glycosylated, where, and with what? neb.com | Links glycan structures to specific proteins and their functions. |

| Transcriptomics | Gene expression (mRNA levels). | Which glycosylation-related genes are active? | Reveals the transcriptional regulation of glycan biosynthesis. nih.gov |

| Metabolomics | Small molecule metabolites. | What are the levels of sugar precursors (e.g., UDP-sugars)? | Provides insight into the availability of building blocks for glycosylation. |

Applications in Biomaterials and Glycoengineering Beyond Prohibited Areas

The unique properties of polysaccharides and oligosaccharides, including 4-O-β-D-mannopyranosyl-D-glucopyranose motifs, make them highly attractive for applications in materials science and glycoengineering. Polysaccharides are increasingly recognized as premier biomaterials due to their biocompatibility, biodegradability, natural abundance, and structural similarity to the native extracellular matrix. nih.govmdpi.com

Emerging applications include:

Tissue Engineering Scaffolds: Polysaccharide-based hydrogels and scaffolds can provide a supportive environment for cell growth and tissue regeneration, with applications in engineering bone, cartilage, skin, and neural tissues. nih.govnih.govnumberanalytics.com

Advanced Drug Delivery: The inherent properties of polysaccharides can be harnessed to create materials for controlled release of therapeutic agents. nih.gov

3D and 4D Bioprinting: Polysaccharides are being developed as "bio-inks" for 3D printing, allowing the fabrication of complex, cell-laden structures. nih.govresearchgate.net The next generation involves 4D printing, where the printed object can change its shape or function over time in response to specific stimuli. researchgate.net

Functional Coatings: Glycan coatings can be applied to medical devices or nanoparticles to improve biocompatibility and mediate specific biological interactions.

Glycoengineering in this context involves the precise modification of polysaccharides to fine-tune their physical properties (e.g., gelling, mechanical strength) and to introduce specific functionalities. nih.gov By controlling the composition and structure of these sugar-based polymers, scientists can design smart biomaterials for a wide array of advanced applications.

Q & A

What are the established methods for synthesizing 4-O-beta-D-mannopyranosyl-D-glucopyranose and its structural analogs in academic research?

Basic Research Question

Synthesis typically employs regioselective glycosylation strategies using protected monosaccharide donors. A common approach involves activating mannopyranosyl donors (e.g., trichloroacetimidates) and coupling them to glucopyranosyl acceptors under controlled conditions. For example, describes using disaccharide donors like O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl) trichloroacetimidate to construct glycosidic linkages. Stepwise blockwise synthesis (e.g., ) ensures stereochemical fidelity, with protecting groups (e.g., acetyl, benzoyl) preserving hydroxyl reactivity. Purification often involves chromatography (HPLC) and structural validation via NMR/MS .

How can researchers address challenges in achieving regioselectivity during the synthesis of oligosaccharides containing 4-O-beta-D-mannopyranosyl-D-glucopyranose?

Advanced Research Question

Regioselective glycosylation requires precise control of steric and electronic factors. highlights the use of temporary protecting groups (e.g., tert-butyldimethylsilyl) to direct reactivity at specific hydroxyl positions. Computational modeling (e.g., density functional theory) can predict steric hindrance and guide donor-acceptor pairing. For example, 4-pentenyl glycoside intermediates () enable selective activation of anomeric centers. Advanced techniques like enzyme-mediated glycosylation (e.g., glycosynthases) also improve regioselectivity by leveraging enzyme-substrate specificity .

What analytical techniques are critical for confirming the structure and stereochemistry of 4-O-beta-D-mannopyranosyl-D-glucopyranose?

Basic Research Question

Nuclear Magnetic Resonance (NMR) is indispensable:

- ¹H/¹³C NMR identifies anomeric protons (δ 4.5–5.5 ppm) and glycosidic linkage configurations (J coupling constants).

- HSQC/TOCSY maps inter-residue correlations.

Mass Spectrometry (MS) (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns. demonstrates the use of InChIKey and SMILES notations for cross-referencing structural databases. X-ray crystallography (where feasible) resolves absolute configurations .

How do computational methods enhance the understanding of 4-O-beta-D-mannopyranosyl-D-glucopyranose’s conformational dynamics?

Advanced Research Question

Metadynamics simulations ( ) reveal free-energy landscapes of sugar puckering and glycosidic bond flexibility. These studies identify distorted conformers (e.g., ^1C4 or ^4C1 chair forms) that preactivate the substrate for enzymatic hydrolysis. Tools like GROMACS or AMBER model solvation effects and predict transition states. For example, rationalizes the prevalence of β-glucoside hydrolase recognition of high-energy conformers, informing inhibitor design .

Which enzymes are known to interact with 4-O-beta-D-mannopyranosyl-D-glucopyranose, and how are they studied?

Basic Research Question

Glycosidases (e.g., β-mannosidases, ) and glycosyltransferases are primary interactors. Activity assays use chromogenic substrates (e.g., 4-nitrophenyl glycosides, ) to quantify hydrolysis rates via UV-Vis. Kinetic parameters (Km, kcat) are derived from Michaelis-Menten plots. Zymography and PAGE resolve isoenzymes. notes glycosyl hydrolase family 130 enzymes specifically cleave mannopyranosyl-glucopyranose linkages .

How can substrate specificity of enzymes targeting 4-O-beta-D-mannopyranosyl-D-glucopyranose be probed?

Advanced Research Question

Synthetic analogs with modified substituents (e.g., fluorinated sugars, ) or isotopic labeling (¹³C/²H) reveal binding pocket constraints. Surface plasmon resonance (SPR) measures real-time affinity. details using 4-nitrophenyl β-D-glucopyranoside derivatives to map active-site residues via mutagenesis. Molecular docking (e.g., AutoDock Vina) complements experimental data by simulating enzyme-ligand interactions .

How should researchers resolve contradictions in synthetic yields or analytical data for this compound?

Methodological Guidance

Discrepancies often arise from protecting group inefficiency or anomerization during coupling . advises optimizing reaction conditions (e.g., temperature, catalyst) using design-of-experiment (DoE) frameworks. High-resolution MS/MS ( ) distinguishes isobaric impurities. Contradictory NMR data may require variable-temperature NMR to detect conformational exchange. Collaborative validation via multi-lab reproducibility studies is recommended .

What advanced techniques characterize the glycosidic linkage’s electronic environment in 4-O-beta-D-mannopyranosyl-D-glucopyranose?

Advanced Research Question

Solid-state NMR (e.g., CP-MAS) probes crystalline packing effects on linkage flexibility. Quantum mechanical calculations (e.g., DFT, ) predict partial charges and bond polarization. Infrared multiphoton dissociation (IRMPD) spectroscopy, coupled with ion mobility, maps gas-phase conformers. uses sulfated analogs to study charge distribution impacts on reactivity .

What functional roles does 4-O-beta-D-mannopyranosyl-D-glucopyranose play in metabolic pathways?

Basic Research Question

The compound is a structural motif in plant polysaccharides (e.g., glucomannans) and microbial exopolysaccharides. links it to hyaluronic acid biosynthesis, influencing extracellular matrix integrity. Isotope tracing (¹⁴C-glucose) in in vitro assays tracks incorporation into polymeric networks. Knockout models (e.g., CRISPR-Cas9) in microbes elucidate biosynthetic gene clusters .

How can systems biology approaches elucidate the interaction networks involving 4-O-beta-D-mannopyranosyl-D-glucopyranose?

Advanced Research Question

STRING database analysis ( ) identifies co-expressed enzymes (e.g., glycosidases, kinases). Metabolomic profiling (LC-MS/MS) maps substrate flux in pathways like nucleotide sugar metabolism. Phylogenetic profiling traces evolutionary conservation of biosynthetic genes. highlights carbohydrate kinase interactions, suggesting roles in energy metabolism. Multi-omics integration (transcriptomics + proteomics) reveals regulatory hubs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.